molecular formula C15H23NO6 B2884212 Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1251022-31-7

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid

Número de catálogo: B2884212
Número CAS: 1251022-31-7
Peso molecular: 313.35
Clave InChI: LGSMWHUTRPDMIY-HPENLJRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a racemic bicyclic structure featuring a pyridine ring fused with a dioxolane moiety and a methano bridge. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective group for amines, while the carboxylic acid at position 6 enhances reactivity in coupling reactions. Its stereochemical complexity (3aR,4S,6S,7S,7aS) and rigid bicyclic framework make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates .

Propiedades

IUPAC Name

(1S,2S,6R,7R,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-6-7(9(16)12(17)18)10-11(8)21-15(4,5)20-10/h7-11H,6H2,1-5H3,(H,17,18)/t7-,8+,9-,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMWHUTRPDMIY-HPENLJRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)N(C3C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]3C[C@H]([C@H]2O1)N([C@@H]3C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C15H23NO6
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1290626-79-7

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the tert-butoxycarbonyl group is believed to enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
  • Anticancer Potential : Research has suggested that compounds with similar structures may interact with cellular pathways involved in cancer progression. For instance, studies on related pyridine derivatives have shown inhibition of cell proliferation in cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveDecreased oxidative stress markers

Antimicrobial Studies

In a study published in 2022, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting a promising lead for further development as an antimicrobial agent.

Anticancer Research

A study conducted by Zhang et al. (2023) investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.

Neuroprotective Mechanisms

Research by Lee et al. (2023) demonstrated that similar compounds could protect against neurotoxicity induced by glutamate in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other bicyclic Boc-protected heterocycles. Key comparisons include:

Compound Name Key Structural Differences Applications CAS Number Reference ID
Target Compound Bicyclic pyridine-dioxolane framework, Boc at C5, carboxylic acid at C6 Pharmaceutical intermediates N/A
Racemic-(3aR,6aR)-1’-(tert-Butoxycarbonyl)-3a,5,6,6a-Tetrahydrospiro[cyclopenta[d]isoxazole-4,4’-piperidine]-3-carboxylic acid Spirocyclic isoxazole-piperidine core, Boc at C1’, carboxylic acid at C3 Medicinal chemistry research 1263178-47-7
Racemic-(3aR,4S,6S,7S,7aS)-5-tert-Butyl 6-Ethyl 2,2-Dimethyltetrahydro-4,7-Methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate Ethyl ester at C6 instead of carboxylic acid Synthetic intermediates 1422344-13-5
rac-(3S,3aS,6aS)-5-Boc-Hexahydro-2H-Furo[2,3-c]pyrrole-3-carboxylic Acid Furopyrrole core, Boc at C5, carboxylic acid at C3 Peptide mimetics 1273566-11-2

Physicochemical Properties

  • Boc Group Stability: The Boc group in the target compound is less prone to acidic hydrolysis compared to its furopyrrole analogue (SY124235) due to steric shielding by the methano bridge .
  • Solubility : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., SY127211), which are more lipophilic .
  • Stereochemical Complexity: The methano bridge imposes greater rigidity than the spirocyclic compound (CAS 1263178-47-7), influencing binding affinity in chiral environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.